molecular formula C8H7BrMgO2 B034331 Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 107549-16-6

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No. B034331
M. Wt: 239.35 g/mol
InChI Key: NARCANDIOTXHKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organomagnesium compounds involves the reaction of bromo-substituted aromatic compounds with activated magnesium. A notable study by Krieck et al. (2009) demonstrated the formation of a Grignard reagent through the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium, yielding a compound with a distinct Mg-C bond length (Krieck, Görls, Yu, Reiher, & Westerhausen, 2009).

Molecular Structure Analysis

The study by Krieck et al. also shed light on the molecular structure, revealing an "inverse" sandwich complex with calcium atoms on opposite sides of the central arene ring, indicating unique bonding situations in such dinuclear compounds. This structure is characterized by small Ca-Ca' and Ca-C distances, highlighting the complex's unusual molecular configuration (Krieck et al., 2009).

Chemical Reactions and Properties

The reactivity of these organomagnesium compounds is influenced by their unique structural features. For instance, the compound synthesized by Krieck et al. exhibits thermochromic and solvatochromic behavior, alongside paramagnetism with a triplet spin state. These properties are indicative of the compound's reactivity and potential for undergoing various chemical transformations (Krieck et al., 2009).

Scientific Research Applications

1. Therapeutic Agents for Alzheimer’s Disease

  • Application Summary: This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
  • Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
  • Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .

2. Antibacterial Agents

  • Application Summary: This compound has been used in the fabrication of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
  • Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
  • Results or Outcomes: Antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

3. Anti-inflammatory Agents

  • Application Summary: This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating inflammation .
  • Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
  • Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on inflammation .

4. Antihypertensive Agents

  • Application Summary: This compound has been used in the fabrication of new antihypertensive compounds that combine sulfonamide and benzodioxane fragments in their framework .
  • Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
  • Results or Outcomes: The antihypertensive potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

5. HIV Protease Inhibitors

  • Application Summary: This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating HIV .
  • Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
  • Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on HIV .

6. Anti-Cancer Agents

  • Application Summary: This compound has been used in the fabrication of new anti-cancer compounds that combine sulfonamide and benzodioxane fragments in their framework .
  • Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
  • Results or Outcomes: The anti-cancer potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Safety And Hazards

While specific safety and hazards data for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” is not available, similar compounds have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” could involve further exploration of its potential therapeutic and industrial applications. Given the antibacterial potential of similar compounds , it could be interesting to investigate its efficacy against a broader range of bacterial strains. Additionally, its potential use in the treatment of Alzheimer’s disease could be explored further .

properties

IUPAC Name

magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCANDIOTXHKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.